N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide (CAS: 2034503-31-4) is a benzoxazepine-derived acetamide with a molecular formula of C20H18F4N2O3 and a molecular weight of 410.4 g/mol . Its structure features a 7-fluoro-substituted benzo[f][1,4]oxazepin-3-one core linked via an ethyl chain to a 3-(trifluoromethyl)phenylacetamide group. The compound’s Smiles notation (O=C(Cc1cccc(C(F)(F)F)c1)NCCN1Cc2cc(F)ccc2OCC1=O) highlights the trifluoromethylphenyl moiety and the oxygen-containing seven-membered oxazepine ring . Notably, physical properties such as melting point and solubility remain uncharacterized .
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2O3/c21-16-4-5-17-14(10-16)11-26(19(28)12-29-17)7-6-25-18(27)9-13-2-1-3-15(8-13)20(22,23)24/h1-5,8,10H,6-7,9,11-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACRLQQQFJROHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344415 | |
| Record name | N-[2-(7-Fluoro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034503-31-4 | |
| Record name | N-[2-(7-Fluoro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents under controlled conditions.
Attachment of the ethyl and acetamide groups: These steps involve standard organic synthesis techniques such as alkylation and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving fluorinated compounds.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The fluorine atoms and oxazepine ring may play key roles in these interactions, potentially affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Benzo[f][1,4]oxazepin vs. Benzodiazepine Derivatives
The target compound’s benzo[f][1,4]oxazepin core distinguishes it from classical 1,4-benzodiazepines (e.g., 2-[2,4-bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]acetamide in ).
Benzo[f][1,4]oxazepin vs. Benzothiazine Derivatives
2-[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide () replaces the oxazepin oxygen with sulfur, introducing a benzothiazine core.
Substituent Modifications
Halogen Substitution at Position 7
The target compound’s 7-fluoro group contrasts with the 7-chloro analog (N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide , ). Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and enhance metabolic stability compared to chlorine, which is bulkier and more prone to forming reactive metabolites .
Trifluoromethyl vs. Trifluoromethoxy Phenyl Groups
The target’s 3-(trifluoromethyl)phenyl group differs from the 4-(trifluoromethoxy)phenyl substituent in . The trifluoromethyl group (–CF3) is strongly electron-withdrawing, while the trifluoromethoxy group (–OCF3) adds steric bulk and may alter π-π stacking interactions with aromatic residues in target proteins .
Molecular Weight and Physicochemical Properties
The target’s lower molecular weight (410.4 vs. 442.8 in ) suggests improved bioavailability, as smaller molecules often exhibit better absorption and distribution profiles. However, the absence of solubility data limits a full pharmacokinetic assessment .
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a fluorinated oxazepine moiety and a trifluoromethyl group, suggest a diverse range of biological activities. This article reviews the available literature on its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 412.3 g/mol. The presence of the oxazepine ring and the trifluoromethyl group enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆F₄N₂O₄ |
| Molecular Weight | 412.3 g/mol |
| CAS Number | 2034529-04-7 |
Anticancer Properties
Recent studies have indicated that compounds with oxazepine structures exhibit promising anticancer activities. The unique combination of functionalities in this compound may allow it to interact with multiple biological targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific kinases or modulating signaling pathways associated with tumor growth.
- Case Studies : In vitro studies have shown that related compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) .
Antimicrobial Activity
The presence of the triazole ring in related compounds has been linked to antimicrobial properties. While specific data on this compound is limited, similar structures have shown effectiveness against bacteria and fungi.
- Antibacterial Effects : Compounds featuring oxazepine rings have been reported to possess antibacterial activity against strains such as E. coli and S. aureus.
- Antifungal Effects : Related derivatives demonstrated antifungal activity against Candida species, suggesting potential applications in treating fungal infections .
Synthetic Approaches
The synthesis of this compound can be achieved through various methodologies:
- Ugi Reaction : A multicomponent reaction that allows for the formation of complex molecules by combining amines, acids, and isocyanides.
- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields for synthesizing oxazepine derivatives .
Research Findings
Despite limited specific studies on this compound, existing literature indicates that derivatives with similar structural motifs have shown significant promise in various biological assays:
Q & A
Synthesis and Optimization
Basic Question : What are the standard synthetic routes for preparing N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, and what intermediates are critical for yield optimization? Methodological Answer : Synthesis typically involves multi-step reactions, such as:
Core benzoxazepinone formation : Reacting 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-3-one with ethylenediamine derivatives under reflux conditions (e.g., triethylamine as a base) to form the amine-linked intermediate .
Acetamide coupling : Introducing the 3-(trifluoromethyl)phenylacetamide moiety via chloroacetyl chloride or carbodiimide-mediated coupling, followed by purification via column chromatography .
Critical intermediates include the 7-fluoro-3-oxo-benzoxazepine core and the activated acetamide precursor. Yield optimization requires strict control of reaction time, temperature, and stoichiometric ratios of reagents .
Advanced Question : How can researchers address low yields in the final coupling step due to steric hindrance from the trifluoromethyl group? Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by enhancing molecular collisions .
- Protecting group strategies : Temporarily shield reactive sites (e.g., using tert-butoxycarbonyl (Boc) groups) to minimize steric interference during coupling .
- Computational modeling : Predict steric clashes using molecular docking software to pre-screen viable reaction pathways .
Structural Characterization
Basic Question : Which spectroscopic techniques are most reliable for confirming the structure of this compound? Methodological Answer :
- 1H/13C NMR : Key signals include the benzoxazepinone carbonyl (δ ~170 ppm in 13C NMR) and trifluoromethylphenyl protons (δ ~7.5–8.0 ppm in 1H NMR) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 451.14 g/mol) .
- X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding in the benzoxazepinone core .
Advanced Question : How can researchers resolve contradictions in spectral data, such as unexpected splitting patterns in NMR? Methodological Answer :
- Variable-temperature NMR : Identifies dynamic conformational changes (e.g., rotamers) that cause splitting anomalies .
- DFT calculations : Compare experimental NMR shifts with theoretical predictions to assign ambiguous signals .
Pharmacological Profiling
Basic Question : What in vitro assays are recommended for initial evaluation of this compound’s biological activity? Methodological Answer :
- Enzyme inhibition assays : Target kinases or GPCRs linked to the benzoxazepinone scaffold’s known activity .
- Cellular viability assays : Use MTT or ATP-based luminescence to assess cytotoxicity in cancer/primary cell lines .
- Solubility and permeability : Employ PAMPA (parallel artificial membrane permeability assay) to predict bioavailability .
Advanced Question : How can researchers elucidate the mechanism of action when conflicting data arise from target-binding assays? Methodological Answer :
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to distinguish direct target engagement from off-target effects .
- CRISPR-Cas9 knockout models : Validate target specificity by observing activity loss in gene-edited cell lines .
Data Contradiction Analysis
Advanced Question : How should researchers statistically reconcile discrepancies in replicate experiments (e.g., varying IC50 values)? Methodological Answer :
- Grubbs’ test : Identify and remove outliers caused by technical errors (e.g., pipetting inaccuracies) .
- ANOVA with post-hoc analysis : Determine if variability stems from batch effects (e.g., reagent lot differences) .
- Meta-analysis : Pool data from multiple studies to calculate weighted mean IC50 values .
Computational Modeling
Advanced Question : Which molecular dynamics (MD) parameters best predict the compound’s stability in physiological conditions? Methodological Answer :
- Explicit solvent simulations : Use TIP3P water models to assess hydrolysis susceptibility of the benzoxazepinone ring .
- Free-energy perturbation (FEP) : Calculate binding affinity changes under varying pH/temperature conditions .
Toxicity and Safety Profiling
Basic Question : What in silico tools are effective for preliminary toxicity screening? Methodological Answer :
- ADMET Predictor™ : Estimates hepatotoxicity, hERG inhibition, and mutagenicity based on structural fingerprints .
- ProTox-II : Prioritizes compounds for in vivo testing by predicting LD50 and organ-specific toxicity .
Theoretical Frameworks
Advanced Question : How can ligand-receptor interaction theories guide the design of analogs with improved efficacy? Methodological Answer :
- Pharmacophore modeling : Map essential interactions (e.g., hydrogen bonds with the benzoxazepinone carbonyl) to retain activity .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate trifluoromethyl substitution patterns with potency trends .
Interdisciplinary Applications
Advanced Question : How might chemical engineering principles improve large-scale synthesis without compromising purity? Methodological Answer :
- Continuous flow chemistry : Enhances reproducibility and reduces side reactions compared to batch processing .
- Membrane separation technologies : Purify intermediates using nanofiltration to remove residual catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
